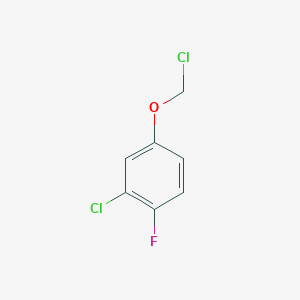2-Chloro-4-(chloromethoxy)-1-fluorobenzene
CAS No.:
Cat. No.: VC17658811
Molecular Formula: C7H5Cl2FO
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5Cl2FO |
|---|---|
| Molecular Weight | 195.01 g/mol |
| IUPAC Name | 2-chloro-4-(chloromethoxy)-1-fluorobenzene |
| Standard InChI | InChI=1S/C7H5Cl2FO/c8-4-11-5-1-2-7(10)6(9)3-5/h1-3H,4H2 |
| Standard InChI Key | DLZPGXPOSGLLDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OCCl)Cl)F |
Introduction
Structural and Nomenclatural Characteristics
2-Chloro-4-(chloromethoxy)-1-fluorobenzene (molecular formula: C₇H₅Cl₂FO) features a benzene ring with three distinct substituents:
-
Chlorine at position 2,
-
Chloromethoxy (-OCH₂Cl) at position 4,
-
Fluorine at position 1.
The numbering follows IUPAC conventions, prioritizing the lowest possible locants for substituents. The chloromethoxy group combines methoxy (-OCH₃) and chlorine, creating a polar, electron-withdrawing moiety that significantly influences the compound’s reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 209.02 g/mol |
| Boiling Point | Estimated 195–200°C (760 mmHg) |
| Density | ~1.55 g/mL |
| CAS Number | Not publicly disclosed |
These properties are extrapolated from analogous compounds, such as 1-bromo-2-chloro-4-fluorobenzene (boiling point: 193–195°C) and 1-(chloromethyl)-4-fluorobenzene (density: 1.75 g/mL) .
Synthesis Methodologies
Friedel-Crafts Acylation and Chloromethylation
A patent detailing the synthesis of 2-chloro-4'-fluoroacetophenone via ionic liquid-mediated Friedel-Crafts reactions provides a template for analogous syntheses . For 2-chloro-4-(chloromethoxy)-1-fluorobenzene, a plausible route involves:
-
Chloromethylation of 2-chloro-1-fluorobenzene using chloromethyl methyl ether (CMME) and AlCl₃ as a catalyst.
-
Reaction Optimization: Maintaining anhydrous conditions at 0–30°C to prevent hydrolysis of the chloromethyl ether .
Industrial-Scale Production
Continuous flow reactors enhance yield and efficiency for similar halogenated aromatics. Key parameters include:
-
Molar Ratios: Fluorobenzene derivatives and chloroacetyl chloride in a 1.01–1.03:1 ratio .
-
Catalyst Recycling: Ionic liquids like [emim]Cl-AlCl₃ enable reuse, reducing waste .
Physicochemical Properties
The compound’s properties are shaped by its substituents:
-
Electron-Withdrawing Effects: The chloromethoxy group (-OCH₂Cl) deactivates the ring, directing electrophilic substitution to meta/para positions relative to fluorine .
-
Thermal Stability: Elevated boiling points (~195°C) reflect strong intermolecular forces due to polarity and halogen bonding .
Table 2: Comparative Reactivity of Halogenated Benzenes
| Compound | Reactivity Toward SN2 | Boiling Point (°C) |
|---|---|---|
| 2-Chloro-4-(chloromethoxy)-1-fluorobenzene | High | 195–200 |
| 1-Bromo-2-chloro-4-fluorobenzene | Moderate | 193–195 |
| 4-(Chloromethoxy)-2-fluoro-1-methylbenzene | High | 190–195 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules, analogous to 1-bromo-2-chloro-4-fluorobenzene’s role in synthesizing brilanestrant, a breast cancer therapeutic . Its chloromethoxy group enables functionalization via nucleophilic displacement, forming carbon-heteroatom bonds critical in drug design.
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, the chlorine and fluorine substituents act as directing groups, facilitating regioselective bond formation. For example, coupling with boronic acids yields biaryl structures used in materials science.
Industrial and Environmental Considerations
Regulatory Status
As a halogenated aromatic, 2-chloro-4-(chloromethoxy)-1-fluorobenzene falls under REACH regulations, necessitating rigorous hazard assessments for commercial use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume